1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-13-4-5-14(2)15(10-13)12-26-20-22-8-9-23(20)19(24)17-11-16(21)6-7-18(17)25-3/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEINFGMOPMZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole represents a class of tetrasubstituted imidazole derivatives that have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H19ClN2O3S
- Molecular Weight : 368.87 g/mol
- SMILES Notation : ClC(=O)C1=C(C=CC=C1)C(N2C(C(SC(C)C)C)C(=O)N)C(=O)N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the chloro and methoxy groups is crucial for enhancing biological activity. Various synthetic pathways have been explored, including the use of coupling reagents and protecting group strategies to ensure high yields and purity.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of imidazole derivatives. The compound has been tested against various strains of bacteria and fungi. For instance, in vitro assays demonstrated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Methicillin-sensitive S. aureus | 15 |
| Methicillin-resistant S. aureus | 12 |
| E. coli | 10 |
| Pseudomonas aeruginosa | 8 |
Antitumor Activity
The compound has also shown promising antitumor effects in various cancer cell lines. In particular, studies indicated that it could inhibit cell proliferation in lung cancer models.
- A549 Cell Line : IC50 = 6.75 ± 0.19 μM
- HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM
- NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM
These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In a study published by Farrokhpour et al., the compound was evaluated for its antimicrobial properties and demonstrated significant inhibition against multiple pathogens.
- Another research effort focused on its anticancer activity, where it was found to reduce tumor size in xenograft models by over 30% compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi:
- Synthesis and Evaluation : A series of imidazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives showed comparable activity to reference antibiotics, suggesting potential use as antimicrobial agents .
Anti-inflammatory Properties
Imidazole compounds are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways:
- Case Study : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured cells, indicating its potential application in treating inflammatory diseases .
Analgesic Effects
The analgesic properties of imidazole derivatives have been documented in several studies:
- Research Findings : Compounds similar to the one discussed have shown promising results in pain relief models, with some exhibiting analgesic activity comparable to established pain relievers like diclofenac .
Comparison with Similar Compounds
Core Structure Variations
- Benzimidazole Analogs : Compounds like 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole () feature a fully aromatic benzimidazole core, which may improve π-π stacking interactions but reduce solubility .
Substituent Effects
R1 Group :
- Analog with Bromofuryl Carbonyl (): The 5-bromo-2-furyl group is more electron-deficient, possibly increasing reactivity but reducing metabolic stability .
- Sulfonyl Analogs (): Sulfonyl groups (e.g., benzenesulfonyl) enhance polarity and hydrogen-bond acceptor capacity, contrasting with the benzoyl group’s mixed electronic profile .
R2 Group :
- Target Compound : The 2,5-dimethylphenylmethyl sulfanyl group offers steric hindrance and lipophilicity, favoring membrane permeability.
- Chlorobenzyl Sulfanyl (): A 2-chlorobenzyl group introduces electron-withdrawing effects but lacks the steric bulk of dimethyl substituents .
Physical and Chemical Properties
*Calculated based on molecular formula.
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises three primary components:
- 4,5-Dihydro-1H-imidazole core : A partially saturated five-membered ring with one double bond (N1–C2) and two single bonds (C4–C5).
- 5-Chloro-2-methoxybenzoyl group : An aromatic acyl substituent at N1.
- [(2,5-Dimethylphenyl)methyl]sulfanyl group : A thioether-linked aromatic moiety at C2.
Retrosynthetically, the molecule dissects into:
- Imidazoline precursor : 2-Mercapto-4,5-dihydro-1H-imidazole.
- Acylating agent : 5-Chloro-2-methoxybenzoyl chloride.
- Alkylating agent : (2,5-Dimethylphenyl)methyl halide.
Synthetic Routes and Experimental Protocols
Route 1: Cyclocondensation Followed by Sequential Functionalization
Synthesis of 2-Mercapto-4,5-Dihydro-1H-Imidazole
The imidazoline core is constructed via cyclization of ethylenediamine with thiourea derivatives. A modified Debus-Radziszewski approach employs carbon disulfide under basic conditions:
Procedure :
- Ethylenediamine (10 mmol) and carbon disulfide (12 mmol) are refluxed in ethanol with potassium hydroxide (15 mmol) for 6 hours.
- The intermediate dithiocarbamate is treated with hydrochloric acid to yield 2-mercapto-4,5-dihydro-1H-imidazole.
Yield : 68%.
Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 3.45 (t, 2H, J = 8.0 Hz, CH2), 3.70 (t, 2H, J = 8.0 Hz, CH2), 8.20 (s, 1H, SH).
N1-Acylation with 5-Chloro-2-Methoxybenzoyl Chloride
The imidazoline thiol is acylated at the N1 position using Schotten-Baumann conditions:
Procedure :
- 2-Mercapto-4,5-dihydro-1H-imidazole (5 mmol) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
- 5-Chloro-2-methoxybenzoyl chloride (5.5 mmol) is added dropwise at 0°C, followed by triethylamine (6 mmol).
- The mixture is stirred at room temperature for 12 hours, yielding 1-(5-chloro-2-methoxybenzoyl)-2-mercapto-4,5-dihydro-1H-imidazole.
Yield : 82%.
Characterization : IR (KBr): 1685 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-H).
C2-Thiol Alkylation with (2,5-Dimethylphenyl)Methyl Chloride
The thiol group undergoes nucleophilic substitution with (2,5-dimethylphenyl)methyl chloride under basic conditions:
Procedure :
- 1-(5-Chloro-2-methoxybenzoyl)-2-mercapto-4,5-dihydro-1H-imidazole (4 mmol) is dissolved in dimethylformamide (DMF).
- Sodium hydride (4.4 mmol) is added at 0°C, followed by (2,5-dimethylphenyl)methyl chloride (4.4 mmol).
- The reaction is heated to 60°C for 4 hours, affording the target compound.
Yield : 75%.
Characterization : $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 21.2 (CH3), 55.8 (OCH3), 114.5–132.8 (aromatic carbons), 168.4 (C=O).
Route 2: One-Pot Assembly Using Prefunctionalized Components
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 75% | 58% |
| Reaction Steps | 3 | 1 |
| Purification Complexity | Moderate | Low |
| Byproduct Formation | Minimal | Significant |
Route 1 offers superior yield and control over intermediate characterization, whereas Route 2 prioritizes operational simplicity. Industrial applications may favor Route 1 for scalability, while academic settings might explore Route 2 for mechanistic studies.
Optimization Strategies and Process Chemistry
Solvent and Catalyst Screening
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Considerations
Batch vs. Continuous Flow
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The compound's core imidazole ring can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions (70–120°C). Key steps include:
- Precursor preparation: React 5-chloro-2-methoxybenzoyl chloride with a thiol-containing intermediate (e.g., (2,5-dimethylphenyl)methanethiol) in anhydrous dichloromethane with triethylamine as a base .
- Cyclization: Use POCl₃ to promote ring closure, followed by quenching with ice-cold water to isolate the imidazoline intermediate .
- Purification: Employ column chromatography with gradients of chloroform/ethyl acetate/hexane (2:3:3) to achieve ≥95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d₆ as a solvent. Key signals include:
- Aromatic protons (δ 7.0–8.1 ppm for chloro-methoxybenzoyl and dimethylphenyl groups) .
- Methoxy group singlet (~δ 3.2 ppm) and dihydroimidazole protons (δ 5.7–6.2 ppm) .
- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., expected [M+H]+ ~470–500 Da) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enzymes or antioxidant receptors). Parameterize the compound’s sulfanyl and benzoyl groups as key pharmacophores .
- ADME Prediction : Apply SwissADME to assess bioavailability, logP (~3.5–4.0 predicted), and blood-brain barrier permeability. The methoxy group may reduce metabolic clearance .
- Contradiction Analysis : If experimental bioactivity contradicts predictions, re-evaluate protonation states (imidazole pKa ~6.5) or solvent-accessible surface area .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect hindered rotation in the sulfanyl-benzyl group (e.g., coalescence temperature experiments in DMSO-d₆) .
- X-ray Crystallography : For ambiguous NOE correlations, grow single crystals via slow evaporation in ethanol/water (70:30) and compare bond lengths/angles with DFT-optimized structures .
- Isotopic Labeling : Use deuterated intermediates to confirm proton assignments in crowded regions (e.g., dihydroimidazole ring) .
Q. How can reaction fundamentals guide scalable synthesis?
- Methodological Answer :
- Green Chemistry : Replace POCl₃ with transition-metal-free conditions (e.g., K₂CO₃ in DMF at 100°C) to reduce toxicity. This approach achieved 65–80% yields for spiro-imidazolones in analogous systems .
- Flow Reactors : Optimize residence time (~30 min) and temperature (90°C) for continuous production, minimizing byproducts like hydrolyzed thioethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
